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Compound of Interest

Compound Name:
1-(2-Cyanophenyl)piperidine-2-

carboxylic acid

CAS No.: 1103191-48-5

Cat. No.: B1386149

Get Quote

Executive Summary
Cyanophenylpiperidine derivatives represent a privileged scaffold in medicinal chemistry,

characterized by a piperidine ring substituted with a cyanophenyl group (typically at the 4-

position).[1] This structural motif combines the pharmacological versatility of the 4-

phenylpiperidine core (found in classic opioids and antipsychotics) with the unique electronic

and steric properties of the nitrile (cyano) group.

This guide analyzes their role as potent inhibitors in epigenetics (LSD1), oncology (Autotaxin),

and virology.[1] The cyanophenyl moiety acts not merely as a hydrophobic spacer but as a

critical "warhead" or "anchor" that engages specific amino acid residues (e.g., Lys661 in LSD1)

via hydrogen bonding, while simultaneously blocking metabolic degradation sites.[1]
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The scaffold consists of three distinct domains, each governing a specific aspect of biological

interaction:

The Core (Piperidine Ring): A semi-rigid, saturated heterocycle that positions substituents in

defined spatial orientations (chair conformation).[1] The basic nitrogen often participates in

ionic interactions with aspartate or glutamate residues in target proteins.[1]

The Electronic Modulator (Cyano Group):

H-Bond Acceptor: The nitrogen of the nitrile group is a weak but specific hydrogen bond

acceptor.

Metabolic Shield: Substitution at the para-position of the phenyl ring blocks CYP450-

mediated hydroxylation, significantly extending half-life compared to unsubstituted

phenylpiperidines.

Dipole: The strong dipole moment influences the orientation of the molecule within

electrostatic binding pockets.

The Vector (N-Substitution): The nitrogen atom allows for diverse derivatization (benzyl, acyl,

sulfonyl) to tune selectivity and solubility.[1]

SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing

these derivatives.
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Caption: Structural decomposition of the cyanophenylpiperidine scaffold highlighting the

functional role of each domain.

Therapeutic Applications & Mechanism of Action[2]
[3]
Epigenetics: LSD1 Inhibition
The most authoritative application of 4-(4-cyanophenyl)piperidine derivatives is in the reversible

inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is overexpressed in various

cancers (AML, small cell lung cancer) and demethylates Histone H3K4, repressing tumor

suppressor genes.[1]

Mechanism: The piperidine ring mimics the substrate lysine side chain. The 4-cyanophenyl

group extends into the deep active site pocket.

Critical Interaction: Crystallographic studies reveal that the cyano group forms a crucial

hydrogen bond with Lys661, displacing a conserved water molecule that usually coordinates

with the FAD cofactor.[1][2] This interaction is specific and reversible, distinguishing these

compounds from irreversible inhibitors like tranylcypromine.[1]

Oncology: Autotaxin (ATX) Inhibition
Autotaxin is an enzyme responsible for producing Lysophosphatidic Acid (LPA), a lipid mediator

driving tumor migration and fibrosis.[1][3][4][5]

Activity: Cyanophenylpiperidine derivatives bind to the hydrophobic "tunnel" or the active site

of ATX.

Role of CN: The cyano group often interacts with zinc ions or polar residues within the

catalytic domain, while the lipophilic phenylpiperidine core occupies the lipid-binding pocket,

competitively inhibiting the entry of Lysophosphatidylcholine (LPC).

Mechanism of Action Diagram (LSD1 Focus)
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Caption: Molecular interaction map detailing the binding mode of cyanophenylpiperidines within

the LSD1 active site.

Experimental Protocols
Synthesis of 4-(4-Cyanophenyl)piperidine Scaffold
Objective: To synthesize the core scaffold from commercially available 4-piperidone.

Protocol:

Protection: Protect 4-piperidone hydrochloride (10 mmol) with Boc-anhydride (11 mmol) and

TEA in DCM to yield N-Boc-4-piperidone.

Formation of Vinyl Triflate: React N-Boc-4-piperidone with LDA (1.1 eq) at -78°C in THF,

followed by addition of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) to generate the

enol triflate.

Suzuki Coupling:
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Reagents: Vinyl triflate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%),

Na2CO3 (2M aqueous).[1]

Conditions: Reflux in DME/Water (3:1) for 12 hours under Argon.[1]

Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purification via flash

chromatography (Hexane/EtOAc).[1]

Reduction: Hydrogenation of the double bond using Pd/C (10%) in MeOH under H2

atmosphere (1 atm) for 4 hours.

Deprotection: Treat with TFA/DCM (1:1) at 0°C to yield the free amine 4-(4-

cyanophenyl)piperidine.

In Vitro LSD1 Inhibition Assay
Objective: Determine IC50 values using a fluorescence-based assay.

Parameter Specification

Enzyme Recombinant Human LSD1 (1-852)

Substrate H3K4me2 (Histone H3 dimethyl Lys4) peptide

Detection Peroxidase-coupled fluorescence (Amplex Red)

Control Tranylcypromine (Irreversible inhibitor)

Workflow:

Incubation: Mix LSD1 enzyme (50 nM) with varying concentrations of the test derivative in

assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA). Incubate for 15 min at RT.

Reaction Start: Add H3K4me2 peptide (20 µM) and Horseradish Peroxidase (HRP).

Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

Analysis: Calculate initial velocity (V0) and fit to a dose-response curve to determine IC50.
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Comparative Activity Profile
The table below summarizes the biological activity of key cyanophenylpiperidine derivatives

compared to standard reference compounds.

Compound
Class

Target
Primary
Activity
(IC50/Ki)

Mechanism
Key Structural
Feature

4-Cyanophenyl-

piperidine
LSD1 0.05 - 0.5 µM

Reversible

Competitive

Cyano group

binds Lys661;

Piperidine

mimics Lysine.

Piritramide Opioid (Mu) Ki ~ 1-10 nM Agonist

4-cyano-4-phenyl

substitution

increases

potency &

stability.

N-Benzyl-4-(4-

CN-Ph)
Autotaxin 10 - 100 nM

Hydrophobic

Tunnel Binder

N-benzyl group

occupies lipid

pocket; CN

modulates

polarity.

Diphenyl-

cyanopyridine*
Survivin ~ 5 µM

Dimerization

Inhibitor

Note: Pyridine

analog

(bioisostere)

often cited

alongside

piperidines.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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